molecular formula C25H23N3O6S B12138237 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12138237
M. Wt: 493.5 g/mol
InChI Key: PFVHXAZFURGMNZ-LSDHQDQOSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through the condensation of appropriate amines with diketones or keto acids.

    Final Coupling: The final compound is obtained by coupling the intermediate products through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiadiazole groups.

    Reduction: Reduction reactions can occur at the carbonyl and nitro groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the propoxyphenyl group may enhance its lipophilicity and membrane permeability, while the thiadiazole group could contribute to its bioactivity.

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23N3O6S/c1-3-9-32-17-6-4-5-15(12-17)21-20(23(30)24(31)28(21)25-27-26-14(2)35-25)22(29)16-7-8-18-19(13-16)34-11-10-33-18/h4-8,12-13,21,29H,3,9-11H2,1-2H3/b22-20+

InChI Key

PFVHXAZFURGMNZ-LSDHQDQOSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2C5=NN=C(S5)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2C5=NN=C(S5)C

Origin of Product

United States

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